Glepaglutide

Pharmacokinetics Short Bowel Syndrome GLP-2 Analog

Procure Glepaglutide for its unique long-acting GLP-2 receptor agonism. Unlike daily-injectable alternatives, its SIP technology enables a stable, ready-to-use formulation with a 30-70x longer half-life, ideal for SBS research. Phase 3 data shows significant reduction in parenteral support volume.

Molecular Formula C197H325N53O55
Molecular Weight 4316 g/mol
CAS No. 914009-86-2
Cat. No. B8822828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlepaglutide
CAS914009-86-2
Molecular FormulaC197H325N53O55
Molecular Weight4316 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC5=CNC=N5)N
InChIInChI=1S/C197H325N53O55/c1-27-102(13)152(190(299)220-111(22)166(275)248-157(113(24)254)194(303)230-129(66-45-52-78-204)176(285)244-155(105(16)30-4)192(301)250-158(114(25)255)195(304)240-142(90-151(267)268)183(292)228-128(65-44-51-77-203)173(282)227-127(64-43-50-76-202)172(281)226-126(63-42-49-75-201)171(280)225-125(62-41-48-74-200)170(279)224-124(61-40-47-73-199)169(278)222-123(160(206)269)60-39-46-72-198)245-185(294)136(83-101(11)12)234-182(291)139(86-118-91-211-122-59-38-37-58-120(118)122)232-164(273)109(20)219-189(298)153(103(14)28-2)246-186(295)138(85-117-56-35-32-36-57-117)235-184(293)141(89-150(265)266)236-174(283)130(67-53-79-210-197(207)208)223-162(271)107(18)215-161(270)106(17)216-177(286)133(80-98(5)6)231-163(272)108(19)217-179(288)140(88-149(263)264)237-180(289)135(82-100(9)10)238-191(300)154(104(15)29-3)247-196(305)159(115(26)256)249-165(274)110(21)218-178(287)134(81-99(7)8)233-175(284)132(69-71-148(261)262)229-187(296)143(95-251)242-188(297)144(96-252)241-181(290)137(84-116-54-33-31-34-55-116)239-193(302)156(112(23)253)243-146(258)94-213-168(277)131(68-70-147(259)260)221-145(257)93-212-167(276)121(205)87-119-92-209-97-214-119/h31-38,54-59,91-92,97-115,121,123-144,152-159,211,251-256H,27-30,39-53,60-90,93-96,198-205H2,1-26H3,(H2,206,269)(H,209,214)(H,212,276)(H,213,277)(H,215,270)(H,216,286)(H,217,288)(H,218,287)(H,219,298)(H,220,299)(H,221,257)(H,222,278)(H,223,271)(H,224,279)(H,225,280)(H,226,281)(H,227,282)(H,228,292)(H,229,296)(H,230,303)(H,231,272)(H,232,273)(H,233,284)(H,234,291)(H,235,293)(H,236,283)(H,237,289)(H,238,300)(H,239,302)(H,240,304)(H,241,290)(H,242,297)(H,243,258)(H,244,285)(H,245,294)(H,246,295)(H,247,305)(H,248,275)(H,249,274)(H,250,301)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H4,207,208,210)/t102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112+,113+,114+,115+,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,152-,153-,154-,155-,156-,157-,158-,159-/m0/s1
InChIKeyDOAUQKRTILFGHV-PDCMDPCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glepaglutide (CAS 914009-86-2) Technical Baseline and Clinical Positioning


Glepaglutide (CAS 914009-86-2, ZP1848) is a synthetic, long-acting glucagon-like peptide-2 (GLP-2) analog and potent GLP-2 receptor (GLP-2R) agonist [1]. Developed by Zealand Pharma, it is intended for the treatment of Short Bowel Syndrome (SBS) and is currently in late-stage clinical development with a regulatory submission under review [2]. Unlike native hGLP-2, which is chemically unstable and has a very short half-life, glepaglutide features a series of amino acid substitutions and a C-terminal (lysine)6 tail (SIP technology) conferring significantly improved physicochemical stability and an extended pharmacokinetic profile [3]. This structural modification enables its formulation as a stable, ready-to-use liquid for subcutaneous delivery via an autoinjector [3].

Why Glepaglutide Cannot Be Substituted with Other GLP-2 Analogs


While the GLP-2 receptor is the shared target for a class of therapeutic peptides used in Short Bowel Syndrome (SBS), glepaglutide is not interchangeable with its class counterparts due to a unique interplay of its structural modifications, pharmacokinetic profile, and specific clinical outcomes. The most prominent in-class alternative, teduglutide, is a short-acting agent requiring inconvenient daily reconstitution and injection, whereas glepaglutide is a long-acting, ready-to-use liquid formulation [1]. Another long-acting analog, apraglutide, while also having an extended half-life, exhibits a different receptor binding profile, with glepaglutide showing lower potency and selectivity at the GLP-2R compared to apraglutide and teduglutide [2]. Critically, clinical data from a Phase 3 trial (EASE SBS-1) with glepaglutide has demonstrated a distinct magnitude of reduction in parenteral support (PS) volume and clinical response rates against a placebo baseline [3]. Furthermore, glepaglutide's clearance is not impaired in patients with renal dysfunction, a finding that is explicitly contrasted with teduglutide in patent filings, eliminating the need for dose adjustment [4]. These specific quantitative differentiations in formulation, PK, efficacy, and patient management make a generic substitution of glepaglutide with another GLP-2 analog scientifically unsound.

Quantitative Evidence Guide: Glepaglutide Differentiation Data


Extended Half-Life and Reduced Dosing Frequency vs. Teduglutide

Glepaglutide demonstrates a significantly extended effective half-life compared to the only approved GLP-2 analog, teduglutide. This pharmacokinetic advantage is a primary differentiation point, enabling a once- or twice-weekly dosing regimen compared to the daily injections required for teduglutide [1].

Pharmacokinetics Short Bowel Syndrome GLP-2 Analog

Phase 3 Efficacy: Superior Reduction in Parenteral Support vs. Placebo

In a pivotal Phase 3 trial (EASE SBS-1), glepaglutide 10 mg administered twice weekly demonstrated a statistically significant reduction in weekly parenteral support (PS) volume compared to placebo, confirming its therapeutic benefit in patients with SBS with intestinal failure [1].

Efficacy Short Bowel Syndrome Phase 3 Trial

Pharmacokinetic Profile: Exposure Driven by Active Metabolites

The prolonged half-life of glepaglutide is attributed to a unique pharmacokinetic mechanism. Following subcutaneous injection, the parent drug is minimally present in circulation, with the vast majority of exposure (>98%) derived from two main active metabolites that are slowly released from a subcutaneous depot [1].

Pharmacokinetics Metabolism Long-Acting

Renal Impairment: No Dose Adjustment Required vs. Teduglutide

Unlike teduglutide, which requires dose adjustment in patients with renal impairment, glepaglutide can be administered at a standard dose without adjustment in patients with severe renal impairment or end-stage renal disease (ESRD), based on a dedicated clinical study [1].

Special Populations Renal Impairment Pharmacokinetics

Formulation: Ready-to-Use Liquid vs. Teduglutide's Reconstitution

Glepaglutide is formulated as a stable, ready-to-use liquid that can be administered subcutaneously via an autoinjector. This contrasts sharply with teduglutide, which is supplied as a lyophilized powder requiring reconstitution by the patient prior to each daily injection [1].

Formulation Patient Adherence Autoinjector

Prioritized Research and Procurement Scenarios for Glepaglutide


Chronic Short Bowel Syndrome (SBS) Management Aiming for Parenteral Support Reduction

For clinicians and healthcare payers managing patients with Short Bowel Syndrome and intestinal failure (SBS-IF), glepaglutide is the preferred GLP-2 analog when a reduction in parenteral support (PS) volume is the primary therapeutic goal. Its Phase 3 evidence demonstrates a significant -2.28 L/week reduction in PS versus placebo, a quantifiable clinical benefit [1]. This directly translates to reduced burden of home-based parenteral nutrition and associated healthcare costs, making it a strong candidate for formulary inclusion based on a clear efficacy metric.

Patient-Centric Care with Focus on Adherence and Quality of Life

In scenarios where patient adherence and quality of life are paramount, glepaglutide offers distinct advantages over the daily-injectable teduglutide. The 30- to 70-fold longer half-life enables a once- or twice-weekly dosing schedule, and its ready-to-use autoinjector eliminates the daily reconstitution process [2] [3]. For procurement decisions in homecare settings, these features can be expected to improve patient compliance and reduce caregiver burden, positioning glepaglutide as a more patient-friendly therapeutic option.

SBS Patients with Comorbid Renal Impairment

Glepaglutide should be prioritized for procurement and clinical use in the subset of SBS patients who have moderate to severe renal impairment or end-stage renal disease (ESRD). Clinical evidence shows that its clearance is not affected by renal function, and it does not require dose adjustment [4]. This is in direct contrast to the approved GLP-2 analog teduglutide, for which dosing must be modified or is contraindicated based on renal status. Using glepaglutide in this population simplifies therapeutic management and mitigates the risk of dosing errors [5].

Long-Term Treatment of SBS Requiring Stable Intestinal Adaptation

For research and clinical applications focusing on the long-term structural and functional adaptation of the remnant intestine in SBS, glepaglutide provides a validated tool. The unique pharmacokinetic mechanism driven by active metabolites ensures prolonged exposure [6]. In a 52-week study, glepaglutide treatment was associated with increased intestinal wet weight absorption (mean increase of 398 g/day) and energy absorption, which in turn enabled a sustained reduction in PS requirements and stable body composition [7]. This supports its use in studies aimed at understanding chronic intestinal rehabilitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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